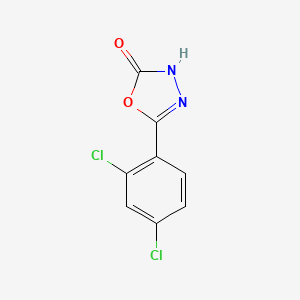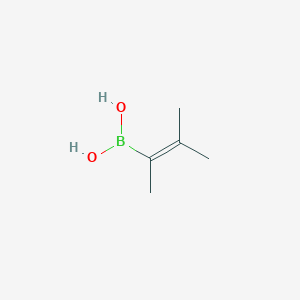
3-Methyl-2-buten-2-ylboronic acid
Overview
Description
3-Methyl-2-buten-2-ylboronic acid, with the chemical formula (CH2)2C=CCH3BO2, is a boronic acid derivative. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
3-Methyl-2-buten-2-ylboronic acid is a versatile reactant used in various chemical reactions . The primary targets of this compound are the molecules it reacts with, which can vary depending on the specific reaction.
Mode of Action
This compound is known to participate in several types of reactions. For instance, it can be involved in the synthesis of 8-alkenylboronpyrromethene dyes, arylation of methyl o-formylbenzoates, and the synthesis of tert-butanesulfinyl α-branched allylic amines . It can also undergo addition reactions with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it participates in. For example, in the synthesis of 8-alkenylboronpyrromethene dyes, it can contribute to the formation of carbon-carbon bonds between a boronic acid and a vinyl or aryl halide.
Result of Action
The molecular and cellular effects of this compound’s action are primarily determined by the specific reactions it participates in. For instance, in the synthesis of 8-alkenylboronpyrromethene dyes, it contributes to the formation of complex organic molecules with potential applications in various fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, it is typically stored at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-buten-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 3-methyl-2-buten-2-ol with borane, followed by oxidation to yield the boronic acid . The reaction conditions typically include the use of solvents like tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is carefully controlled to maintain the desired temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-buten-2-ylboronic acid primarily undergoes reactions such as:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between the vinyl group of the boronic acid and various organic halides.
Addition Reactions: It reacts with N-methyliminodiacetic acid or aromatic, heteroaromatic, or aliphatic aldehydes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are commonly used.
Addition Reactions: Reagents like N-methyliminodiacetic acid and aldehydes are used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Addition Reactions: The products include various boron-containing compounds, which can be further utilized in organic synthesis.
Scientific Research Applications
3-Methyl-2-buten-2-ylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Methyl-2-butenylboronic acid pinacol ester
- But-3-enylboronic acid
- Vinylboronic acid pinacol ester
- 4-Vinylphenylboronic acid
Comparison: 3-Methyl-2-buten-2-ylboronic acid is unique due to its specific structure, which allows for efficient participation in Suzuki-Miyaura coupling reactions. Compared to similar compounds, it offers better reactivity and stability under various reaction conditions .
Properties
IUPAC Name |
3-methylbut-2-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h7-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWZTRGTFWBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584536 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-16-5 | |
| Record name | (3-Methylbut-2-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


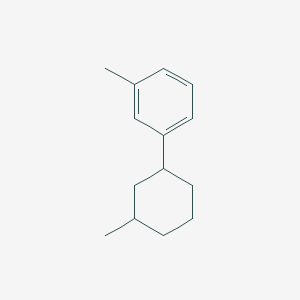
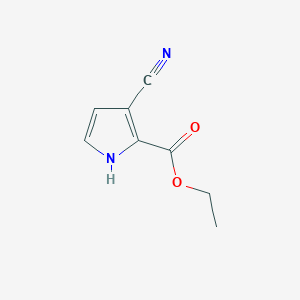

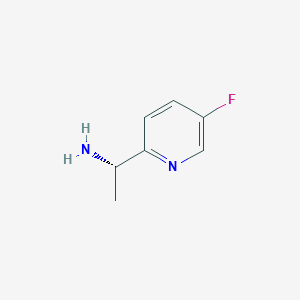
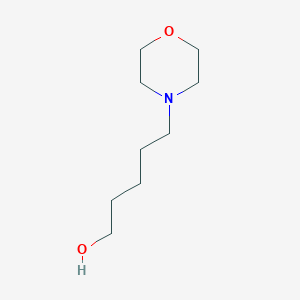
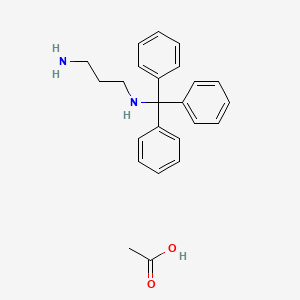
![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

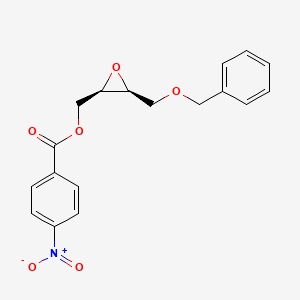
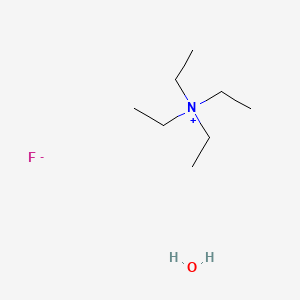
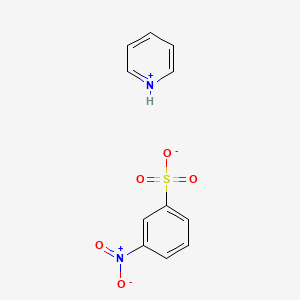
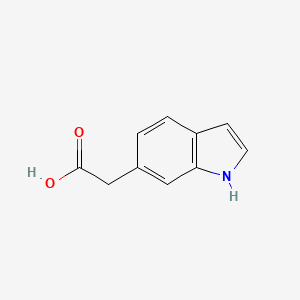
![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)
